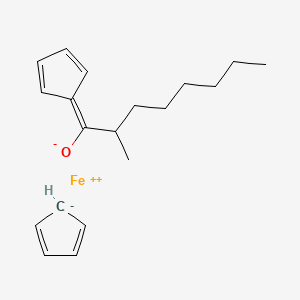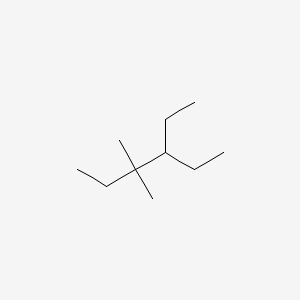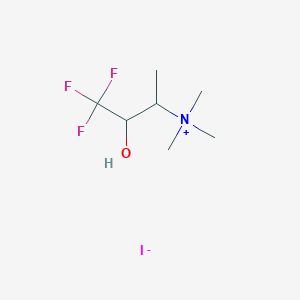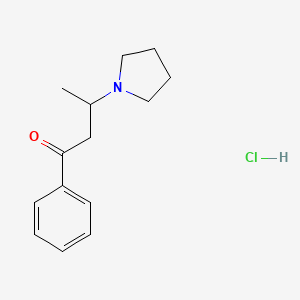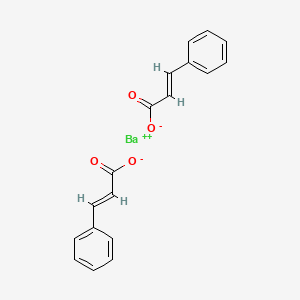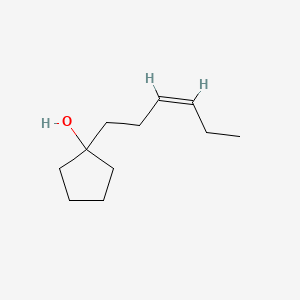
(Z)-1-(Hex-3-enyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(Hex-3-enyl)cyclopentan-1-ol: is an organic compound characterized by a cyclopentane ring substituted with a hex-3-enyl group and a hydroxyl group. This compound is notable for its unique structure, which combines a cyclopentane ring with an unsaturated hexyl side chain, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and hex-3-en-1-ol as the primary starting materials.
Grignard Reaction: A Grignard reagent, such as hex-3-enylmagnesium bromide, is prepared and reacted with cyclopentanone to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (Z)-1-(Hex-3-enyl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: The major products are cyclopentanone derivatives.
Reduction: The major products are saturated alcohols.
Substitution: The major products are halogenated cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1-(Hex-3-enyl)cyclopentan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a model molecule to study the interactions between unsaturated alcohols and biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also utilized in the formulation of various consumer products, including perfumes and personal care items .
Mécanisme D'action
The mechanism of action of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with target molecules, while the unsaturated hexyl side chain can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(Hex-3-enyl)cyclopentan-1-ol: This isomer differs in the configuration of the double bond in the hexyl side chain.
Cyclopentanol: A simpler compound with only a hydroxyl group attached to the cyclopentane ring.
Hex-3-en-1-ol: An unsaturated alcohol without the cyclopentane ring.
Uniqueness
The uniqueness of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol lies in its combination of a cyclopentane ring and an unsaturated hexyl side chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
55762-18-0 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
1-[(Z)-hex-3-enyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-8-11(12)9-6-7-10-11/h3-4,12H,2,5-10H2,1H3/b4-3- |
Clé InChI |
HYSWZRKILAMFEE-ARJAWSKDSA-N |
SMILES isomérique |
CC/C=C\CCC1(CCCC1)O |
SMILES canonique |
CCC=CCCC1(CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



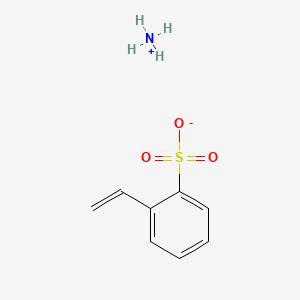

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
